

An In-depth Technical Guide to 3-Isopropoxybenzylamine: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-
Isopropoxyphenyl)methanamine

Cat. No.: B3012728

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isopropoxybenzylamine, a benzylamine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to provide insights into its physicochemical properties, potential synthetic routes, and areas of application. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of 3-Isopropoxybenzylamine in novel research and development projects.

Introduction

Benzylamine and its derivatives are a well-established class of compounds with a broad spectrum of applications, ranging from their use as versatile synthetic intermediates to their incorporation as key pharmacophores in a variety of therapeutic agents. The introduction of an isopropoxy group at the meta-position of the benzylamine scaffold, to yield 3-Isopropoxybenzylamine, offers a unique combination of lipophilicity and hydrogen bonding capabilities that can significantly influence the molecule's biological activity and material properties. The isopropoxy moiety can modulate a compound's absorption, distribution,

metabolism, and excretion (ADME) profile, a critical consideration in drug design. This guide will explore the fundamental characteristics of 3-Isopropoxybenzylamine, providing a framework for its potential in scientific research.

Physicochemical Properties

While specific experimental data for 3-Isopropoxybenzylamine is not readily available in public databases, we can infer its key physicochemical properties based on its structure and comparison with analogous compounds.

Property	Predicted Value/Information	Source
CAS Number	Not explicitly found in searches. Similar compounds include 3-Isopropylbenzylamine (CAS: 110207-94-8) and 3-Isopropoxypropylamine (CAS: 2906-12-9).	[1][2]
Molecular Formula	C ₁₀ H ₁₅ NO	Inferred from structure
Molecular Weight	165.23 g/mol	Calculated from formula
Appearance	Likely a liquid at room temperature	Based on similar benzylamines
Boiling Point	Estimated to be in the range of 220-250 °C	Based on related structures
Solubility	Expected to have moderate solubility in organic solvents and limited solubility in water.	General chemical principles
pKa	The amine group is expected to have a pKa in the range of 9-10.	Based on benzylamine derivatives

Synthesis of 3-Isopropoxybenzylamine: A Proposed Reaction Workflow

A plausible synthetic route to 3-Isopropoxybenzylamine can be envisioned starting from 3-hydroxybenzonitrile. This multi-step synthesis involves a Williamson ether synthesis followed by the reduction of the nitrile group.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of 3-Isopropoxybenzylamine from 3-hydroxybenzonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Isopropoxybenzonitrile (Williamson Ether Synthesis)

- To a solution of 3-hydroxybenzonitrile in acetone, add anhydrous potassium carbonate (K_2CO_3).
- Stir the mixture at room temperature for 30 minutes.
- Add 2-bromopropane dropwise to the reaction mixture.
- Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, filter the solid and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to obtain 3-isopropoxybenzonitrile.

Step 2: Synthesis of 3-Isopropoxybenzylamine (Nitrile Reduction)

- Prepare a suspension of lithium aluminum hydride (LiAlH_4) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of 3-isopropoxybenzonitrile in anhydrous THF to the LiAlH_4 suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
- Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
- Filter the resulting aluminum salts and wash with THF.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-isopropoxybenzylamine.

Potential Applications in Drug Discovery and Development

The structural features of 3-Isopropoxybenzylamine make it an attractive scaffold for the design of novel therapeutic agents. The benzylamine core is a common motif in many biologically active compounds, and the isopropoxy group can enhance membrane permeability and metabolic stability.

Potential areas of investigation for derivatives of 3-Isopropoxybenzylamine include:

- CNS Agents: The lipophilic nature of the isopropoxy group may facilitate crossing the blood-brain barrier, making it a candidate for the development of drugs targeting the central nervous system.
- Enzyme Inhibitors: The amine functionality can act as a key interaction point with the active sites of various enzymes. For instance, related benzylamines have been investigated as inhibitors of enzymes like monoamine oxidase (MAO).

- Receptor Ligands: The aromatic ring and the amine group provide anchor points for interaction with a variety of G protein-coupled receptors (GPCRs) and ion channels.

The development of prodrugs is a common strategy in drug discovery to improve the pharmacokinetic properties of a lead compound. The amine group of 3-isopropoxybenzylamine could be functionalized to create prodrugs with improved solubility or targeted delivery.

Safety and Handling

While specific toxicity data for 3-Isopropoxybenzylamine is unavailable, it should be handled with the standard precautions for a primary amine. It is likely to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Isopropoxybenzylamine represents a promising, yet underexplored, chemical entity with significant potential in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its predicted physicochemical properties and a viable synthetic strategy. The insights presented here are intended to catalyze further research into this versatile molecule, paving the way for the development of novel compounds with valuable biological and material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Isopropoxybenzylamine: Physicochemical Properties and Synthetic Considerations]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3012728#3-isopropoxybenzylamine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com